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Cat. No.: B1610932 Get Quote

Introduction

Benzoylpas (calcium salt), or Calcium N-benzoyl-p-aminosalicylate, is a derivative of para-

aminosalicylic acid (PAS). PAS was one of the first effective treatments for tuberculosis,

introduced in the 1940s, and it remains a key second-line agent for treating multidrug-resistant

tuberculosis (MDR-TB).[1] Benzoylpas acts as a prodrug, releasing the active agent, PAS,

upon administration. In the context of anti-tuberculosis (TB) drug screening, Benzoylpas serves

as an excellent positive control compound. Its well-characterized mechanism of action and

established inhibitory activity against Mycobacterium tuberculosis make it a reliable benchmark

for evaluating the efficacy of novel drug candidates.

Mechanism of Action

The primary target of para-aminosalicylic acid (PAS) is the folate synthesis pathway in

Mycobacterium tuberculosis, which is essential for producing the building blocks of DNA and

RNA.[1] PAS functions as a prodrug and an antimetabolite, structurally mimicking para-

aminobenzoic acid (PABA).[1][2][3]

Uptake and Conversion: PAS enters the folate pathway and is recognized as a substrate by

the enzyme dihydropteroate synthase (DHPS).[2]
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Competitive Inhibition: It competes with the natural substrate, PABA, for the active site of

DHPS.[1][4]

Antimetabolite Formation: Through the sequential action of DHPS and dihydrofolate

synthase (DHFS), PAS is converted into a hydroxyl dihydrofolate antimetabolite.[2][3]

Pathway Blockade: This resulting antimetabolite inhibits the activity of dihydrofolate

reductase (DHFR), a crucial enzyme downstream in the folate pathway. This inhibition blocks

the production of tetrahydrofolate, halting DNA synthesis and preventing bacterial replication.

[2][3]

This bacteriostatic action is highly specific to M. tuberculosis and other mycobacteria that rely

on de novo folate synthesis.[4][5]

Mechanism of action of Benzoylpas (as PAS) in M. tuberculosis.

Quantitative Data
Benzoylpas is valued as a control due to its consistent and reproducible in vitro activity against

M. tuberculosis. As a prodrug of PAS, its potency is measured by the Minimum Inhibitory

Concentration (MIC) of PAS. The MIC is defined as the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism.

Compound
M. tuberculosis
Strain

MIC (μg/mL) Assay Method

para-Aminosalicylic

Acid (PAS)

H37Rv (Standard

Strain)
0.5 - 2.0

Broth Microdilution /

MABA

para-Aminosalicylic

Acid (PAS)

Clinical Isolates

(Sensitive)
0.5 - 4.0

Broth Microdilution /

MABA

para-Aminosalicylic

Acid (PAS)
MDR Strains Variable (≥4.0)

Broth Microdilution /

MABA

Note: MIC values can vary depending on the specific strain, inoculum size, and media

conditions. Researchers should establish a baseline MIC for Benzoylpas (PAS) in their specific

assay system.
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Experimental Protocols
Protocol: Determining the MIC of Test Compounds using the Microplate Alamar Blue Assay

(MABA)

The MABA is a widely used colorimetric assay for determining the anti-TB activity of

compounds.[6][7] It relies on the reduction of the blue, non-fluorescent indicator dye, resazurin

(Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells. A blue well

indicates bacterial inhibition, while a pink well indicates growth.

Materials:

Mycobacterium tuberculosis H37Rv strain

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-

Catalase)

Sterile 96-well flat-bottom microplates

Test compounds and Benzoylpas (Calcium) dissolved in DMSO (100x stock)

Isoniazid (as an additional control)

Alamar Blue reagent (Resazurin sodium salt)

20% Tween 80 (sterile)

Workflow:

Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Procedure:

Plate Preparation:

Add 200 µL of sterile deionized water to the perimeter wells of a 96-well plate to prevent

evaporation.
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Add 100 µL of supplemented Middlebrook 7H9 broth to all experimental wells (e.g., rows

B-G, columns 2-11).

Add 2 µL of 100x stock solutions of your test compounds and the Benzoylpas (Calcium)
control to the wells in column 2. This creates the starting concentration.

Serial Dilution:

Perform a 2-fold serial dilution by transferring 100 µL from the wells in column 2 to column

3. Mix well by pipetting up and down.

Repeat this process across the plate to column 10. Discard the final 100 µL from column

10.

This will create a concentration gradient of your compounds across the plate.

Inoculation:

Prepare a fresh culture of M. tuberculosis H37Rv and adjust the turbidity to a McFarland

standard of 0.5, then dilute 1:50 in 7H9 broth to achieve a final concentration of

approximately 1 x 10^5 CFU/mL.

Inoculate each well (from columns 2 to 11) with 100 µL of the bacterial suspension. The

final volume in each well will be 200 µL.

Controls:

Growth Control (Column 11): These wells contain media and bacteria but no drug. They

should turn pink.

Sterility Control (Column 12): These wells contain only media to check for contamination.

They should remain blue.

Positive Control: The row containing Benzoylpas (Calcium) should show inhibition (blue

wells) at expected concentrations.

Incubation:
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Seal the plate with a plate sealer or parafilm and incubate at 37°C for 5-7 days.

Adding Indicator:

Prepare a fresh mixture of Alamar Blue reagent and 20% Tween 80 (typically 1:1 v/v).

Add 25 µL of this mixture to each well.[8]

Final Incubation:

Re-seal the plate and incubate at 37°C for another 16-24 hours.

Reading Results:

The MIC is determined as the lowest drug concentration that prevents the color change

from blue to pink.[7] The wells should remain blue, indicating inhibition of bacterial

metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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